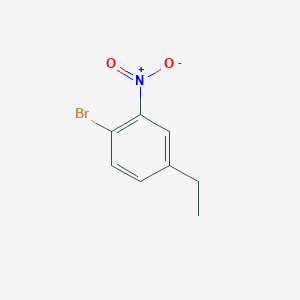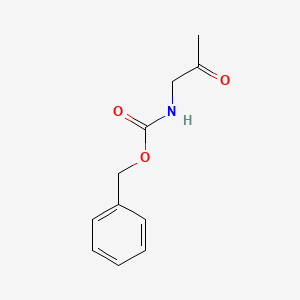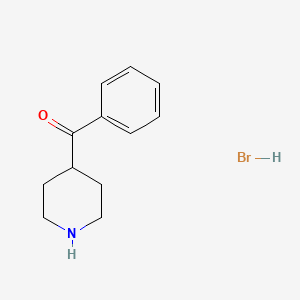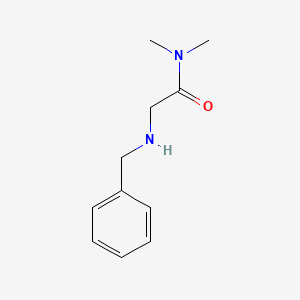
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the reaction of a pyrrolidine derivative with an acetamide precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include formylating agents and catalysts that facilitate the formation of the formyl group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets in biological systems. The formyl group and the pyrrolidine ring play crucial roles in its binding to these targets, which can include enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its structural features.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-(2-formyl-1-pyrrolidinyl)-2-oxoethyl)-, ®-: The enantiomer of the compound with different stereochemistry.
N-Formylpyrrolidine: A simpler compound with a similar formyl group but lacking the acetamide moiety.
Pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of the formyl group.
Uniqueness
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
99952-49-5 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-[2-[(2S)-2-formylpyrrolidin-1-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C9H14N2O3/c1-7(13)10-5-9(14)11-4-2-3-8(11)6-12/h6,8H,2-5H2,1H3,(H,10,13)/t8-/m0/s1 |
InChI Key |
HXPLRFNNPINGHP-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N1CCC[C@H]1C=O |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8769143.png)
![7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine](/img/structure/B8769144.png)


